molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No. B081454
CAS RN: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Patent
US04418019

Procedure details

48.8 g (0.63 mol) ammonium acetate was suspended in 68 g (1.66 mols) acetonitrile in a flask which was scavenged with nitrogen, provided with an agitator and had a fractionating column mounted thereon, and the suspension was heated to about 80° C. under reflux. Next, 46.4 g (0.21 mol) molten P4O6 was added dropwise to the boiling mixture, the temperature being maintained at 80°-90° C. While the temperature was gradually increased to 160° C., 85.1 g distillate containing 91.5% acetonitrile and 8.2% acetic acid, corresponding to 77.9 g (0.190 mol)acetonitrile and 7.0 g (0.24 mol) acetic acid, was removed through a short column at a head temperature of 84°-89° C. After deduction of the acetonitrile feed material, 11.9 g (0.24 mol) acetonitrile was found to have been obtained as by-product. The acetonitrile/acetic acid mixture was recycled, after conversion of the acetic acid to ammonium acetate. The colorless residue retained in the flask was boiled for a short while in an ethanol/water-mixture (4:1) and 57.1 g 1-aminoethane-1,1-diphosphonic acid was obtained in a yield of 66%.
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
48.8 g
Type
reactant
Reaction Step Four
Quantity
68 g
Type
reactant
Reaction Step Four
[Compound]
Name
molten
Quantity
46.4 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
77.9 g
Type
reactant
Reaction Step Seven
Quantity
7 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
11.9 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[C:6](#[N:8])[CH3:7].O1P2[O:15][P:16]3[O:18]P(O2)OP1[O:17]3>C(O)C.O.C(O)(=O)C.C(#N)C.C(O)(=O)C>[NH2:8][C:6]([P:16]([OH:15])(=[O:17])[OH:18])([P:16]([OH:18])(=[O:15])[OH:17])[CH3:7] |f:0.1,4.5,7.8|

Inputs

Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N.C(C)(=O)O
Step Four
Name
Quantity
48.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
68 g
Type
reactant
Smiles
C(C)#N
Step Five
Name
molten
Quantity
46.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1P2OP3OP1OP(O2)O3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
77.9 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
7 g
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Nine
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C)#N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 80°-90° C
TEMPERATURE
Type
TEMPERATURE
Details
While the temperature was gradually increased to 160° C.
CUSTOM
Type
CUSTOM
Details
to have been obtained as by-product

Outcomes

Product
Name
Type
product
Smiles
NC(C)(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.